5-(Chloromethyl)-2-methoxybenzonitrile
Overview
Description
5-(Chloromethyl)-2-methoxybenzonitrile: is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, featuring a chloromethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-methoxybenzonitrile typically involves the chloromethylation of 2-methoxybenzonitrile. One common method is the reaction of 2-methoxybenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the para position relative to the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-methoxybenzonitrile can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(Hydroxymethyl)-2-methoxybenzonitrile.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Major Products:
- Substituted benzonitriles
- Hydroxymethyl derivatives
- Aminomethyl derivatives
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-2-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They can be used in the development of new drugs targeting specific biological pathways.
Industry: This compound is utilized in the production of specialty chemicals and polymers. Its derivatives can be used as monomers or cross-linking agents in polymer chemistry.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methoxybenzonitrile and its derivatives depends on the specific application. In organic synthesis, the chloromethyl group acts as a reactive site for further functionalization. In biological systems, the compound’s activity is determined by its interaction with molecular targets such as enzymes or receptors. The methoxy and nitrile groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-(Chloromethyl)-2-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(Chloromethyl)-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 5-(Chloromethyl)-2-methoxybenzonitrile is unique due to the presence of both a chloromethyl and a methoxy group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science.
Properties
IUPAC Name |
5-(chloromethyl)-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQELMAMWVOZOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629445 | |
Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109418-87-3 | |
Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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